Guaiol

Description

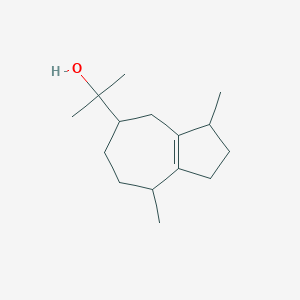

Structure

3D Structure

Properties

IUPAC Name |

2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862021 | |

| Record name | 5-azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13822-35-0 | |

| Record name | 5-azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-alpha,alpha,3,8-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ethnobotanical Significance of Guaiol Containing Flora

Distribution and Abundance of Guaiol in Botanical Sources

Guaiol is not uniformly distributed in the plant kingdom; however, it is a significant chemical constituent in specific species, contributing to their characteristic aromas and, in some cases, their traditional applications.

Guaiacum Species

The chemical compound guaiol derives its name from the Guaiacum plant, from which it was first identified. wikipedia.org This genus of flowering plants, belonging to the Zygophyllaceae family, is native to the subtropical and tropical regions of the Americas. wikipedia.orggbif.org The primary species, Guaiacum officinale and Guaiacum sanctum, are most concentrated in the Caribbean and parts of northern South America. gbif.orggreeninstitute.ng The wood and resin of these slow-growing trees are the principal parts utilized. greeninstitute.ng The wood is famously known as lignum-vitae, a Latin term meaning "wood of life," reflecting its historical importance. greeninstitute.ng

| Plant Data: Guaiacum Species | |

| Genus | Guaiacum |

| Common Name | Lignum-Vitae, Guaiacwood |

| Primary Species | G. officinale, G. sanctum |

| Native Regions | Caribbean, Northern South America |

| Primary Parts Containing Guaiol | Wood, Resin |

Coniferous Pines (e.g., Cypress Pine, Callitris intratropica, Pinus species)

Guaiol is a prominent constituent in the essential oils of several coniferous trees, particularly certain species of cypress pine. wikipedia.org The essential oil from the wood of the Australian blue cypress (Callitris intratropica) can contain between 17% and 21% guaiol. researchgate.net Essential oils extracted from the timber of various Callitris species are often predominantly composed of guaiol. researchgate.net While historically plantations of C. intratropica were used for timber, they are now primarily valued for the production of a unique blue essential oil, which is rich in guaiol. wikipedia.org This distinct blue hue is attributed to the presence of guaiol and related azulene (B44059) compounds. researchgate.netutas.edu.au While many Pinus species are utilized for their medicinal properties and are rich in terpenes, guaiol is most significantly associated with the Callitris genus within the broader pine family. researchgate.netchestnutherbs.com

| Plant Data: Coniferous Pines | |

| Key Genus | Callitris |

| Common Name | Cypress Pine |

| Key Species | C. intratropica (Blue Cypress) |

| Guaiol Concentration | 17-21% in C. intratropica wood essential oil. researchgate.net |

| Notable Feature | Produces a blue-colored essential oil due to guaiol and azulenes. wikipedia.orgutas.edu.au |

Medicinal and Aromatic Plants (e.g., Nutmeg, Cumin, Lilacs, Apples, Tea Tree, Xylopia sericea, Aloysia gratissima, Melaleuca leucadendra, Ferula ferulaeoides, Thymus serpyllum, Juniperus species)

Guaiol contributes to the complex aromatic profiles of numerous medicinal and aromatic plants. It has been identified in common plants such as nutmeg, cumin, lilacs, and apples. claybourneco.com

Melaleuca leucadendra : Commonly known as the weeping paperbark or a type of tea tree, this plant's essential oil, known as cajuput oil, features guaiol as a dominant terpene. cabidigitallibrary.organtropocene.itroyalqueenseeds.com It is native to Australia, New Guinea, and parts of Indonesia. wikipedia.org

Aloysia gratissima : Known as whitebrush, this aromatic shrub is native to the Americas and counts guaiol as one of its main chemical constituents. nih.govmonaconatureencyclopedia.com

Juniperus species : The juniper genus encompasses 60 to 70 species of evergreen conifers native across the Northern Hemisphere. drugs.com While rich in terpenes, specific concentrations of guaiol are not as extensively documented as in Callitris species.

Xylopia sericea : This plant is used locally in traditional practices, though specific data on its guaiol content is limited. theferns.info A related species, Xylopia aethiopica, is well-documented in African traditional medicine. herbalbathmagic.com

Ferula ferulaeoides : Used in traditional Chinese medicine, this plant's chemical profile includes a variety of sesquiterpenes. nih.govresearchgate.net Guaiol is a sesquiterpenoid alcohol, suggesting its potential presence.

Thymus serpyllum : Known as wild thyme, this herb is widely used in culinary and traditional medicine, though its specific guaiol content is not prominently featured in research. pfaf.orgnih.gov

| Plant Data: Select Medicinal and Aromatic Plants | |

| Plant Species | Common Name |

| Melaleuca leucadendra | Weeping Paperbark, Cajuput |

| Aloysia gratissima | Whitebrush |

| Juniperus species | Juniper |

| Ferula ferulaeoides | - |

Cannabis sativa Chemovars

Guaiol is one of the many terpenes found in Cannabis sativa, although it typically appears in smaller concentrations compared to more dominant terpenes like myrcene (B1677589) or limonene. wikipedia.orgleafly.com It is a sesquiterpenoid alcohol, a structural classification that is less common among cannabis terpenes, which are often oil-based. claybourneco.com Guaiol is noted for contributing a pine-like, woody, and sometimes rosy aroma to the cannabis chemovars in which it is present. claybourneco.comleafly.com Strains that have been reported to contain guaiol include ACDC, Cinex, Blackberry, Sour Diesel, and Haze Berry. royalqueenseeds.comleafly.com

Ethnobotanical Contexts and Traditional Uses of Guaiol-Rich Plant Extracts

The plants that produce guaiol have been deeply integrated into the traditional medicine systems of cultures worldwide. The extracts from these plants have been employed for a wide array of historical ethnopharmacological applications.

Historical Ethnopharmacological Applications

Guaiacum Species : The wood and resin of Guaiacum have a rich history in traditional medicine. greeninstitute.ng Following its introduction to Europe in the 16th century, it gained a significant reputation as a treatment for syphilis. wikipedia.orggbif.org Its traditional uses also extend to addressing gout, rheumatism, and sore throats. gbif.org In Ayurvedic medicine, guaiacum resin is valued for its perceived antibacterial properties, as a diuretic, and for treating conditions like gout and tonsillitis. askdrmao.com There are also historical accounts of its use to stimulate menstruation. wikipedia.orggbif.org

Coniferous Pines : Various parts of coniferous trees have been a staple in traditional medicine for millennia. nih.gov The resin from cypress pines (Callitris) is known as Australian Sandarac resin. abp.com.au Globally, different cultures have used Pinus species to prepare remedies for coughs, colds, sinus infections, and to lessen joint inflammation. chestnutherbs.commedicinalforestgardentrust.org The inner bark, in particular, was historically decocted for lung ailments. learningherbs.com

Medicinal and Aromatic Plants :

Melaleuca leucadendra : Australian Aboriginal peoples have traditionally used preparations from the leaves and bark to address colds and fever. cabidigitallibrary.org The essential oil, cajuput oil, has been used in various cultures for rheumatism, toothaches, skin conditions, and bronchitis. socfindoconservation.co.idpfaf.org

Aloysia gratissima : In Brazilian folk medicine, this plant is popularly used for headaches, digestive and respiratory disorders like colds and bronchitis, and as a sedative. nih.gov Throughout South America, it is also employed for bronchial and lung-related issues. monaconatureencyclopedia.com

Juniperus species : Juniper berries have a long history of use as both a flavoring agent and a medicinal herb. drugs.com Traditional applications include treatments for indigestion, bronchitis, and urinary tract infections. drugs.comnih.gov Native American communities have used juniper for conditions such as tuberculosis. drugs.com

Ferula species : The oleo-gum-resin from Ferula plants, known as asafoetida, holds an important place in Iranian folk medicine as a remedy for digestive issues, as an antispasmodic, and an antiseptic. ijfas.comacademicjournals.org It has also been used for influenza and stomachaches. academicjournals.org Specifically, F. ferulaeoides has been used to treat conditions like chronic gastroenteritis and rheumatoid arthritis. researchgate.net

Xylopia species : In traditional African medicine, Xylopia aethiopica is utilized for a broad range of ailments, including coughs, respiratory problems, digestive issues, and malaria. herbalbathmagic.comnih.gov The seeds are sometimes crushed and applied topically to the forehead to relieve headaches. nih.gov

Thymus serpyllum : Wild thyme is a common household remedy, valued for its antiseptic qualities and its benefits for the digestive system. pfaf.org It is traditionally used for respiratory conditions such as bronchitis, laryngitis, and catarrh, as well as for colic and painful menstruation. pfaf.orgnih.gov

Indigenous Knowledge and Traditional Medicine Systems

The historical use of guaiol-containing plants is deeply embedded in various traditional medicine systems across the globe. Indigenous communities, through generations of observation and practice, have developed a rich repository of knowledge regarding the therapeutic applications of this flora.

One of the most historically significant sources of guaiol is the Guaiacum genus, native to the Caribbean and tropical regions of the Americas. wikipedia.org The wood of Guaiacum species, known as lignum-vitae, was introduced to Europe in the 16th century by the Spanish and quickly gained a reputation as a treatment for syphilis. wikipedia.orgmums.ac.irnih.gov Beyond this, indigenous cultures and later, European folk medicine, utilized Guaiacum for a range of ailments including gout, rheumatism, sore throats, and coughs. mums.ac.irnih.gov The resin was also used to stimulate menstruation and in some instances, as an abortifacient. wikipedia.orggbif.org In Haiti, Guaiacum officinale has been traditionally used for toothaches, asthma, and catarrh, while in Venezuela, it has been employed as a carminative and deobstruent. usda.gov

Cypress pine (Cupressus species), another notable source of guaiol, has a history of use in folk medicine for its antiseptic, antipyretic, and astringent properties. nih.gov Traditional applications include treatments for coughs, colds, and flu. nih.govyoutube.com The inner bark of pine species, in general, has been used by Native American tribes like the Cherokee, Chippewa, and Iroquois as an antimicrobial wash, for muscle aches, and as a remedy for coughs and colds. chestnutherbs.com

Spices such as nutmeg (Myristica fragrans) and cumin (Cuminum cyminum) also contain guaiol and have a long-standing history in traditional medicine. In Indian Ayurvedic and traditional Chinese medicine, nutmeg has been used to address digestive issues, pain, and to promote circulation. viralspices.comnih.gov It has also been traditionally used for anxiety, diarrhea, and rheumatism. nih.gov Cumin, with its origins in the Mediterranean region, has been used in various cultures as a carminative, stimulant, and antispasmodic. ncsu.edu In Iranian traditional medicine, cumin fruits are used for colic, diarrhea, and dyspepsia. bmrat.org

The Apiaceae family, to which cumin belongs, is rich in medicinal plants. nih.gov Ethnobotanical studies in Iran have documented the extensive use of this family for various medicinal purposes, with fruits and leaves being the most commonly used parts, often prepared as decoctions or infusions. mums.ac.irresearchgate.net The genus Anisosciadium, also a member of the Apiaceae family, is traditionally recognized for its anti-inflammatory and antimicrobial properties, used to treat ailments like fever, headache, and skin diseases. mdpi.comselinawamucii.comselinawamucii.com

In Africa, the fruit of Xylopia sericea and Xylopia aethiopica, known to contain guaiol, are used in traditional medicine. nih.govnih.gov Infusions of the fruit and bark are used to treat bronchitis and dysentery. herbs2000.com The seeds are traditionally used for conditions like neuralgia, headache, epilepsy, and to assist in postpartum placental expulsion. nih.gov

This extensive traditional knowledge, passed down through generations, highlights the long-standing human interaction with guaiol-containing plants and forms the basis for much of the contemporary scientific investigation into their properties.

Contemporary Ethnobiological Surveys

Modern ethnobiological surveys play a crucial role in documenting, preserving, and validating the traditional knowledge of medicinal plants. These scientific studies systematically record the use of plants within specific cultures and provide a foundation for further phytochemical and pharmacological research.

A review of the Anisosciadium genus, for instance, compiled data from 2003 to 2024, confirming its traditional use for anti-inflammatory, antioxidant, and antimicrobial purposes. mdpi.com Such reviews, often following systematic guidelines like PRISMA, gather and synthesize published data on taxonomy, traditional uses, and phytochemistry, underscoring the validity of ancestral medicinal practices as a basis for pharmacological research. mdpi.com Similarly, comprehensive reviews of the Apiaceae family in Iran have been conducted, documenting the ethnobotanical uses of 70 taxa, highlighting the rich traditional knowledge that persists in the region. mums.ac.irnih.govresearchgate.netnih.gov These surveys note that while this knowledge is vast, it is often held by the elderly and at risk of being lost. mums.ac.irnih.gov An ethnobotanical survey in the Souk-Ahras region of northeastern Algeria specifically focused on the use of Apiaceae species, revealing that cultivated plants from this family are widely used, with the seeds being the most frequently utilized part. plantarchives.org

Ethnobotanical research on Guaiacum species confirms their historical and ongoing use. A database of Native American ethnobotany documents the use of Guaiacum by the Apalachee for medicinal purposes. brit.org Historical texts and modern compilations alike record its application for a wide array of conditions, from syphilis and rheumatism to toothaches and uterine affections. usda.govpfaf.orgbotanical.com

Contemporary studies on Myristica fragrans (nutmeg) have reviewed its traditional uses across different cultures, including its application in Indian and Chinese medicine for nervous system and digestive ailments. iscientific.org These reviews compile information from various sources to provide a comprehensive overview of its ethnobotanical significance. nih.gov Likewise, the ethnobotany of Cuminum cyminum (cumin) has been a subject of modern reviews, tracing its use from ancient Egypt to its introduction to the Americas and its use by Native American tribes. ncsu.edubmrat.org A review of its ethnopharmacology highlights its traditional use as a remedy for gastrointestinal, inflammatory, and neurological disorders. bmrat.org

Surveys of Cupressus sempervirens (Mediterranean Cypress) have documented its use in the folk medicine of various countries for antiseptic, antipyretic, and antirheumatic purposes, among others. nih.gov The traditional uses of various pine species in Transylvania, Romania, have been the subject of ethnobotanical surveys, which found that young shoots are commonly used for respiratory diseases and the resin for dental problems. nih.gov

The fruits of the Brazilian spice Xylopia sericea have been a focus of studies investigating their chemical composition and biological activities, prompted by their popular use in traditional medicine and as a condiment. nih.gov A study comparing Xylopia aethiopica seeds from Ghana and Nigeria highlighted the plant's wide range of documented uses in folkloric medicine in these countries for treating conditions from infertility to syphilis. nih.gov

These contemporary ethnobiological surveys are vital for bridging traditional knowledge with modern science, providing a rich source of information for the discovery of new bioactive compounds and therapeutic applications.

Interactive Data Tables

Table 1: Traditional Uses of Guaiol-Containing Flora

| Plant | Common Name | Traditional Use | Geographic Region/Culture |

| Guaiacum officinale | Guaiacum, Lignum-vitae | Syphilis, Gout, Rheumatism, Sore Throat, Cough, Toothache, Asthma | Caribbean, Americas, Europe, Haiti, Venezuela |

| Cupressus sempervirens | Cypress Pine | Antiseptic, Antipyretic, Astringent, Coughs, Colds, Flu | Folk Medicine (Various) |

| Myristica fragrans | Nutmeg | Digestive Issues, Pain, Anxiety, Diarrhea, Rheumatism | Ayurvedic (India), Traditional Chinese Medicine |

| Cuminum cyminum | Cumin | Carminative, Stimulant, Antispasmodic, Colic, Diarrhea | Mediterranean, Iranian Traditional Medicine |

| Anisosciadium spp. | - | Fever, Headache, Skin Diseases, Anti-inflammatory | Europe, Asia, North Africa, Middle East |

| Xylopia sericea | Brazilian Spice | Medicinal, Condiment | Brazil |

| Xylopia aethiopica | Negro Pepper | Bronchitis, Dysentery, Neuralgia, Headache, Epilepsy | Africa (Ghana, Nigeria) |

Table 2: Ethnobotanical Surveys of Guaiol-Containing Flora

| Plant Family/Genus/Species | Survey Focus | Key Findings |

| Anisosciadium genus | Review of taxonomy, traditional uses, phytochemistry | Traditional uses for anti-inflammatory, antioxidant, and antimicrobial properties are well-supported by pharmacological studies. |

| Apiaceae family | Ethnobotanical review in Iran | Documentation of 70 taxa used for medicinal and non-medicinal purposes; fruits and leaves are most commonly used. |

| Apiaceae family | Ethnobotanical survey in Souk-Ahras, Algeria | Cultivated species are widely used, with seeds being the most utilized part. |

| Guaiacum officinale | Ethnobotanical database | Documented medicinal use by the Apalachee tribe. |

| Myristica fragrans | Review of traditional uses | Used in Indian and Chinese traditional medicine for nervous system and digestive ailments. |

| Cuminum cyminum | Review of ethnopharmacology | Traditionally used for gastrointestinal, inflammatory, and neurological disorders. |

| Cupressus sempervirens | Survey of use in folk medicine | Used for antiseptic, antipyretic, and antirheumatic purposes. |

| Pine species (Pinus spp.) | Ethnobotanical survey in Transylvania, Romania | Young shoots used for respiratory diseases; resin used for dental problems. |

| Xylopia sericea | Study of chemical composition and biological activity | Popularly used for medicinal purposes and as a condiment in Brazil. |

| Xylopia aethiopica | Comparative study of seeds from Ghana and Nigeria | Wide range of uses in folkloric medicine for numerous ailments. |

Biosynthetic Pathways and Metabolic Engineering of Guaiol

Overview of Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of natural products built from a 15-carbon (C15) backbone. Their synthesis in nature begins with simple five-carbon (C5) building blocks that are assembled into a linear C15 precursor, which is then cyclized and modified by specialized enzymes.

The direct precursor to all sesquiterpenes, including guaiol, is (E,E)-Farnesyl pyrophosphate (FPP). FPP is a C15 isoprenoid diphosphate that serves as a critical branch-point intermediate in terpenoid metabolism. wikipedia.orgresearchgate.net It is synthesized by the sequential head-to-tail condensation of three C5 isoprene (B109036) units. The formation of the vast array of sesquiterpene skeletons arises from the enzymatic cyclization of this linear FPP molecule, catalyzed by a large family of enzymes known as sesquiterpene synthases (STSs). nih.gov These enzymes facilitate the ionization of FPP, initiating a cascade of carbocation-mediated cyclizations and rearrangements. uzh.ch

The biosynthesis of FPP relies on the supply of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In eukaryotes, such as fungi and the cytoplasm of plants, these precursors are predominantly synthesized via the mevalonate (MVA) pathway. researchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which subsequently undergoes a series of phosphorylations and a decarboxylation to yield IPP. IPP can then be isomerized to DMAPP.

In bacteria, algae, and the plastids of higher plants, IPP and DMAPP are produced through the methylerythritol phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. researchgate.net This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. While plants possess both the MVA and MEP pathways, they are localized in different cellular compartments. The cytosolic MVA pathway is generally responsible for producing precursors for sesquiterpenes, triterpenes, and sterols, whereas the plastidial MEP pathway typically supplies precursors for monoterpenes, diterpenes, and carotenoids. researchgate.net However, cross-talk between the two pathways can occur, allowing for some flexibility in precursor supply.

Specific Enzymatic Steps and Catalytic Mechanisms in Guaiol Formation

The transformation of the linear FPP molecule into the specific bicyclic structure of guaiol is catalyzed by a sesquiterpene synthase, often referred to as a guaiol synthase. This process involves a complex series of intramolecular cyclizations and carbocation rearrangements.

The cyclization of FPP is initiated by its ionization, which involves the removal of the pyrophosphate group. This step is facilitated by a class of enzymes known as terpenoid cyclases (or terpene synthases), which function as biological acid catalysts. nih.gov These enzymes typically contain a divalent metal ion cofactor, such as Mg²⁺, which coordinates to the pyrophosphate moiety of FPP, facilitating its departure and the formation of an initial farnesyl carbocation. uzh.ch The enzyme's active site then guides the highly reactive carbocation through a specific conformational folding, promoting intramolecular attack of the double bonds to form the characteristic ring systems of the target sesquiterpene. nih.govchemrxiv.org

The biosynthesis of guaiane-type sesquiterpenes, like guaiol, does not proceed through a direct cyclization of FPP into the 5/7-membered ring system. Instead, it involves key cyclic intermediates. The initial step is a 1,10-cyclization of the farnesyl cation to form a 10-membered ring intermediate, the (E,E)-germacradienyl cation. researchgate.netnih.gov Deprotonation of this cation yields germacrene A, a central intermediate in the biosynthesis of many sesquiterpenes, including guaianes. nih.govresearchgate.net

The formation of the guaiane skeleton occurs in a second cyclization step. This is initiated by the protonation of germacrene A at the C6-C7 double bond. researchgate.net This protonation, catalyzed by the acidic environment of the enzyme's active site, leads to the formation of a tertiary carbocation known as the guaiyl cation. uzh.chresearchgate.net This cation possesses the characteristic 5/7-fused bicyclic structure. A final quenching of this guaiyl cation by a water molecule results in the formation of the tertiary alcohol, guaiol. researchgate.netnih.gov

Strategies for Enhancing Guaiol Production via Metabolic Engineering

Metabolic engineering strategies for improving Guaiol production in microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, primarily focus on increasing the availability of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and efficiently converting it to the target molecule. hznu.edu.cn

Genetic Manipulation of Biosynthetic Enzymes

A key strategy in boosting Guaiol production is the genetic manipulation of enzymes within the biosynthetic pathway. This involves both the overexpression of pathway-enhancing enzymes and the downregulation or knockout of enzymes in competing pathways.

Overexpression of Mevalonate (MVA) Pathway Enzymes: In eukaryotes like S. cerevisiae, FPP is synthesized via the mevalonate (MVA) pathway. A common and effective approach to increase the FPP pool is to overexpress the genes encoding the enzymes of this pathway. nih.gov A critical rate-limiting step in the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpression of a truncated version of the gene encoding this enzyme (tHMG1), which removes a regulatory domain, has been shown to significantly enhance the metabolic flux towards FPP and consequently increase the production of various sesquiterpenes. lbl.gov

Downregulation of Competing Pathways: Once a sufficient supply of FPP is ensured, it is crucial to channel this precursor towards Guaiol synthesis and away from native metabolic pathways. In S. cerevisiae, a major competing pathway is the sterol biosynthesis pathway, which also utilizes FPP as a substrate. The enzyme squalene synthase, encoded by the ERG9 gene, catalyzes the first committed step in sterol biosynthesis by converting FPP to squalene. By downregulating the expression of ERG9, for instance by replacing its native promoter with a weaker or inducible promoter, more FPP becomes available for the heterologously expressed Guaiol synthase. hznu.edu.cn

Heterologous Expression of Guaiol Synthase: The final and crucial step is the conversion of FPP to Guaiol. This reaction is catalyzed by a specific terpene synthase, namely a Guaiol synthase. The gene encoding this enzyme must be identified from a natural source, such as a Guaiol-producing plant, and then cloned and expressed in the microbial host. The choice of the Guaiol synthase and the optimization of its expression levels are critical for achieving high production titers. While research has demonstrated the successful production of related compounds like δ-guaiene and α-guaiene in engineered yeast, the identification and characterization of a specific Guaiol synthase is a key area of ongoing research. hznu.edu.cn

The following table summarizes the key genetic targets for enhancing sesquiterpene production, which are directly applicable to Guaiol biosynthesis.

| Genetic Target | Manipulation Strategy | Rationale | Organism |

| Mevalonate (MVA) Pathway Genes | Overexpression | Increase the precursor (FPP) supply | Saccharomyces cerevisiae |

| tHMG1 (truncated HMGR) | Overexpression | Overcome a key rate-limiting step in the MVA pathway | Saccharomyces cerevisiae |

| ERG9 (Squalene Synthase) | Downregulation/Knockout | Reduce flux to the competing sterol biosynthesis pathway | Saccharomyces cerevisiae |

| Guaiol Synthase | Heterologous Expression | Convert FPP to Guaiol | Saccharomyces cerevisiae, Escherichia coli |

Synthetic Biology Approaches for Terpenoid Production

Synthetic biology offers a more sophisticated and powerful toolkit for engineering microbial hosts for terpenoid production, including Guaiol. These approaches involve the design and construction of novel biological parts, devices, and systems to achieve precise control over metabolic pathways. nih.gov

Pathway Optimization and Assembly: Synthetic biology enables the modular assembly of biosynthetic pathway components, allowing for the rapid testing of different enzyme variants and expression levels to optimize the pathway for maximum production. Standardized DNA parts and assembly methods facilitate the construction of complex genetic circuits that can be fine-tuned to balance metabolic flux and minimize the accumulation of toxic intermediates. mdpi.com

Subcellular Compartmentalization: Another advanced strategy is the compartmentalization of the Guaiol biosynthetic pathway within specific organelles of the host cell, such as the mitochondria or peroxisomes. This can help to isolate the pathway from competing metabolic reactions, increase the local concentration of substrates and enzymes, and potentially mitigate the toxicity of intermediates. nih.gov

Host Engineering: Beyond the direct manipulation of the biosynthetic pathway, synthetic biology tools can be used to engineer the host organism itself to be a more efficient production chassis. This can involve modifying central carbon metabolism to increase the supply of acetyl-CoA, the primary precursor for the MVA pathway, or improving the host's tolerance to Guaiol, which can be toxic at high concentrations. mdpi.com

The table below provides an overview of synthetic biology strategies applicable to enhancing terpenoid production.

| Synthetic Biology Strategy | Description | Benefit for Guaiol Production |

| Modular Pathway Assembly | Using standardized DNA parts to build and test different pathway configurations. | Rapid optimization of Guaiol synthase and MVA pathway enzyme expression. |

| Dynamic Gene Regulation | Employing biosensors and inducible promoters to control the timing and level of gene expression. | Reduces metabolic burden on the host, separating cell growth from Guaiol production. |

| Subcellular Compartmentalization | Targeting pathway enzymes to specific organelles like mitochondria. | Increases local substrate concentrations and isolates the pathway from competing reactions. |

| Host Chassis Engineering | Modifying the host's central metabolism and improving product tolerance. | Enhances precursor supply and allows for higher final Guaiol titers. |

Through the continued application and refinement of these metabolic engineering and synthetic biology strategies, the microbial production of Guaiol holds the promise of becoming a commercially viable and sustainable alternative to its extraction from natural plant sources.

Chemical Synthesis, Derivatization, and Reaction Chemistry of Guaiol

Total and Semi-Synthesis Methodologies for Guaiol

The construction of the guaiol skeleton, with its specific stereochemistry, presents a significant synthetic challenge. Chemists have approached this through both total synthesis, building the molecule from simpler precursors, and semi-synthesis, modifying related natural products.

The total synthesis of racemic guaiol, denoted as (±)-guaiol, has been accomplished through multi-step laboratory-scale routes. One notable synthesis begins with readily available starting materials, laevulinic acid and 2-methylcyclopentanone. rsc.orggla.ac.uk This process involves the construction of a bridged tricyclic intermediate, specifically 1-methyltricyclo[6.2.1.02,6]undec-2(6)-ene-5,11-dione. A key step in this synthesis is the bridge fission of this intermediate, which yields an octahydroazulene keto-ester. This hydroazulene core is then further elaborated through a series of reactions to afford the final guaiol structure. rsc.orggla.ac.uk

Other total syntheses of the racemic form have also been reported, contributing various strategies to the assembly of the characteristic 5/7 fused ring system of guaiol. drugfuture.com These laboratory methods, while often complex, provide valuable insights into the construction of intricate natural product architectures.

Guaiol belongs to the guaiane class of sesquiterpenoids, which are characterized by a hydroazulene skeleton. The stereoselective synthesis of these compounds is crucial, as the biological activity and sensory properties of different stereoisomers can vary significantly. Strategies for stereoselective synthesis often rely on the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysts to control the three-dimensional arrangement of atoms in the molecule. ethz.ch

Lipase-mediated resolution is one powerful technique used in the stereoselective synthesis of terpenoids. mdpi.comresearchgate.net This biocatalytic approach can separate enantiomers of a racemic mixture, providing access to chirally pure building blocks for the synthesis of specific guaiane sesquiterpenes. researchgate.net For instance, enzymatic resolution can be employed to obtain a specific enantiomer of a synthetic intermediate, which then directs the stereochemistry of subsequent transformations, ultimately leading to an enantiopure target molecule like (-)-guaiol.

Table 1: Synthetic Approaches to Guaiol and Related Compounds

| Synthesis Type | Key Strategy | Starting Materials (Example) | Key Intermediate (Example) | Target Molecule |

|---|---|---|---|---|

| Total Synthesis | Multi-step construction | Laevulinic acid, 2-methylcyclopentanone | 1-methyltricyclo[6.2.1.02,6]undec-2(6)-ene-5,11-dione | (±)-Guaiol |

| Stereoselective Synthesis | Enantiomeric resolution | Racemic synthetic intermediate | Enantiopure building block | (-)-Guaiol |

Chemical Transformations and Derivatives of Guaiol

The functional groups of guaiol, namely the carbon-carbon double bond and the tertiary alcohol, are key sites for chemical transformations, allowing for the creation of a variety of derivatives.

The oxidation of guaiol has been a subject of study, with different oxidizing agents yielding various products. A prominent reaction involves the use of potassium permanganate (KMnO₄). acs.orglibretexts.org Under controlled conditions, the permanganate oxidation of guaiol can lead to the formation of a dihydroxy ketone, which has been characterized as a decalone derivative. acs.org The reaction with cold, dilute potassium permanganate typically results in the syn-dihydroxylation of the double bond to form a glycol. libretexts.orglibretexts.org However, under more forceful conditions (e.g., heat, higher concentration), oxidative cleavage of the double bond can occur. libretexts.org

The characterization of these oxidation products is carried out using modern spectroscopic techniques. For instance, ¹H NMR and ¹³C NMR spectroscopy are essential for determining the structure and stereochemistry of the resulting molecules. researchgate.net

It is important to distinguish the sesquiterpenoid guaiol from guaiacol (2-methoxyphenol). While their names are similar, they are structurally distinct. Guaiacol is a phenolic compound, and its oxidation chemistry involves reactions of the aromatic ring and the phenolic hydroxyl group, which are different from the reactions of the aliphatic, cyclic structure of guaiol.

While the tertiary alcohol of guaiol is resistant to oxidation, the double bond can be subjected to reduction. Catalytic hydrogenation, for instance, can reduce the alkene functionality to yield a saturated bicyclic alcohol.

Furthermore, if guaiol is first oxidized to a ketone, this carbonyl group can then be reduced. Common laboratory reducing agents for converting ketones to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.comlibretexts.org These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com The choice of reducing agent can be important; LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. youtube.comyoutube.com The reduction of a ketone derivative of guaiol would yield a secondary alcohol, creating a new stereocenter in the molecule.

Table 2: Common Reagents in Guaiol Derivatization

| Reaction Type | Reagent | Functional Group Targeted | Typical Product |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Alkene | Diol, Ketone, or Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone (from oxidized guaiol) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone (from oxidized guaiol) | Secondary Alcohol |

| Electrophilic Addition | Bromine (Br₂) | Alkene | Dibromoalkane |

The carbon-carbon double bond in guaiol is electron-rich and thus susceptible to attack by electrophiles in electrophilic addition reactions. lasalle.eduwikipedia.orgsolubilityofthings.com A well-documented reaction of guaiol is its response to electrophilic bromine reagents. wikipedia.orgnih.gov This reaction produces a distinct deep purple color, a phenomenon that has been noted for over half a century. nih.gov This colorimetric test indicates a chemical transformation is occurring, likely involving the formation of a bromonium ion intermediate followed by further reaction to produce a colored species. nih.gov

In a typical electrophilic addition, the π bond of the alkene attacks the electrophile, leading to the formation of a carbocation or a cyclic intermediate (like a bromonium ion). This intermediate is then attacked by a nucleophile to give the final addition product. wikipedia.org In the case of guaiol and bromine, the resulting product would be a dibromo derivative. Other electrophilic reagents, such as hydrohalic acids (e.g., HBr, HCl), could also be expected to react with the double bond of guaiol in a similar fashion. wikipedia.org

Dehydration Studies and Derived Products (e.g., Guaioxide)

The dehydration of Guaiol represents a key transformation, leading to the formation of various guaiane-type sesquiterpenoids. While specific studies focusing solely on the dehydration of Guaiol to produce guaioxide are not extensively detailed in the available literature, the acid-catalyzed dehydration of alcohols is a well-established synthetic route. This process typically involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent rearrangement and deprotonation can lead to a variety of olefinic products. The formation of guaioxide from guaiol would likely proceed through an intramolecular cyclization following the initial dehydration, a common pathway for terpene alcohols in acidic conditions.

Photosensitized Oxygenation Products (e.g., Allylic Hydroperoxides)

The photosensitized oxygenation of Guaiol has been shown to yield a complex mixture of products, with allylic hydroperoxides being the primary initial products. This reaction, typically carried out in the presence of a photosensitizer and visible light, involves the reaction of singlet oxygen with the double bond of the Guaiol molecule. The resulting allylic hydroperoxides are key intermediates that can undergo further reactions, such as reduction to the corresponding allylic alcohols or rearrangement to form other oxygenated derivatives.

Microbial Transformation Products of Guaiol

The microbial transformation of (-)-Guaiol has been investigated using various fungi, revealing a range of oxidation and hydroxylation products. These biotransformations offer a regioselective and stereoselective means of modifying the Guaiol skeleton. The specific products formed are dependent on the microorganism employed.

For instance, incubation of (-)-Guaiol with Rhizopus stolonifer yields a hydroxylated product, 1-guaiene-9β,11-diol. In contrast, Cunninghamella elegans produces two different hydroxylated metabolites: 1-guaiene-3β,11-diol and 1(5)-guaiene-3β,9α,11-triol. The fungus Macrophomina phaseolina introduces keto functionalities, resulting in the formation of 1(5)-guaien-11-ol-6-one and 1-guaien-11-ol-3-one. These microbial transformations highlight the potential of microorganisms to generate novel Guaiol derivatives with potential biological activities.

Table 1: Microbial Transformation Products of (-)-Guaiol

| Microorganism | Product(s) | Type of Transformation |

|---|---|---|

| Rhizopus stolonifer | 1-guaiene-9β,11-diol | Hydroxylation |

| Cunninghamella elegans | 1-guaiene-3β,11-diol, 1(5)-guaiene-3β,9α,11-triol | Hydroxylation |

| Macrophomina phaseolina | 1(5)-guaien-11-ol-6-one, 1-guaien-11-ol-3-one | Oxidation (Ketone formation) |

Reactivity Studies and Mechanistic Investigations

Insights into Transition States via Deuteration Studies

Color Reactions with Electrophilic Reagents and Structural Correlations

Guaiol is known to produce a distinct and intense deep purple color when it reacts with electrophilic bromine reagents. This characteristic color reaction, which has been observed for over half a century, serves as a qualitative test for the presence of Guaiol. The chemical basis for this color formation has been investigated, and it is understood to arise from the reaction of the electron-rich sesquiterpene with the electrophile. The interaction leads to the formation of a colored species, and the specific chromophore responsible for the deep purple hue is a result of the electronic structure of the product formed. This reaction highlights the reactivity of the Guaiol skeleton towards electrophilic attack and provides a simple method for its detection. nih.govwikipedia.org

Advanced Methodologies for Isolation and Purification of Guaiol

Extraction Techniques from Natural Sources

The initial step in obtaining guaiol involves its extraction from plant biomass. Guaiol is notably abundant in the wood and bark of trees from the Callitris genus, particularly Callitris intratropica, also known as Australian Blue Cypress. google.comaliksir.comnakedpress.com.au The choice of extraction technique significantly influences the yield and composition of the resulting essential oil.

Hydrodistillation and steam distillation are classical and widely employed methods for extracting volatile compounds, such as terpenes and sesquiterpene alcohols like guaiol, from plant materials. nih.gov

Hydrodistillation: In this method, the plant material (e.g., wood chips and bark of Callitris intratropica) is fully submerged in water, which is then brought to a boil. The resulting steam, carrying the volatile essential oils, is condensed, and the oil is separated from the aqueous phase (hydrosol). google.com This technique is particularly useful for powders, chopped roots, or bark. google.com

Steam Distillation: This is the most common method for commercial essential oil production. nakedpress.com.au It involves passing steam, generated in an external boiler, through the plant material. The steam ruptures the plant's oil glands and liberates the volatile compounds. The mixture of steam and essential oil is then cooled, allowing the oil, which contains a significant percentage of guaiol, to be separated from the water. nakedpress.com.auresearchgate.net The essential oil of Callitris intratropica obtained via steam distillation can contain guaiol concentrations ranging from 12% to over 15%. aliksir.com

Fractional distillation, a variation of these methods, can be employed to separate the distillate into different fractions over time, which can help in isolating specific compounds. google.com After distillation, crude guaiol can often be encouraged to crystallize by cooling the essential oil, followed by filtration to separate the crystals. researchgate.netgoogle.com

| Technique | Principle | Application to Guaiol | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrodistillation | Plant material is boiled in water. The steam and volatilized oil are condensed and separated. | Used for extracting essential oil rich in guaiol from Callitris species. google.com | Simple setup; suitable for powdered or chopped materials. | Potential for thermal degradation of sensitive compounds due to prolonged direct contact with boiling water. |

| Steam Distillation | Live steam is passed through the plant material, vaporizing the essential oils which are then condensed. | Common commercial method for producing Australian Blue Cypress oil, a primary source of guaiol. nakedpress.com.au | Efficient for large-scale production; avoids direct boiling of plant material. | Requires more complex equipment (boiler); may not be as efficient for certain types of plant material. |

Solvent extraction is a powerful technique used to separate compounds based on their differential solubility in two immiscible liquids. nih.gov For natural products like guaiol, this typically involves using an organic solvent to dissolve the desired compounds from the plant matrix.

The choice of solvent is critical and depends on the polarity of the target compound. nih.govmdpi.com Guaiol, being a sesquiterpene alcohol, is soluble in nonpolar and moderately polar organic solvents. Research has shown that for sesquiterpenes, solvent extraction can yield higher concentrations compared to distillation methods. researchgate.net The process generally involves maceration or Soxhlet extraction, where the plant material is placed in contact with the solvent. nih.govnih.gov After extraction, the solvent is evaporated, leaving a concentrated extract rich in guaiol. A subsequent purification step, such as washing the crude extract with a cold, nonpolar solvent like ethanol, can be used to further purify the isolated guaiol. google.com

Supercritical Fluid Extraction (SFE) is a "green" technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent. springernature.com A substance becomes supercritical when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. mdpi.com Supercritical CO₂ is an excellent solvent for nonpolar compounds like terpenes. nih.gov

The key advantage of SFE is its tunability; by altering the pressure and temperature, the density and solvating power of the CO₂ can be precisely controlled to selectively extract specific classes of compounds. mdpi.com For the extraction of sesquiterpenes, studies suggest that higher pressures are optimal. For instance, one study determined that a high pressure of 319.7 bar was ideal for extracting sesquiterpenes from industrial hemp. mdpi.com This selectivity allows for the targeted extraction of guaiol while potentially leaving behind less desirable compounds. SFE is recognized for its ability to produce high-purity extracts without the residual organic solvents that can be a concern with conventional solvent extraction. nih.govextractionmagazine.com

To improve the efficiency of extraction processes, advanced technologies like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. These methods often result in shorter extraction times, reduced solvent consumption, and lower energy input compared to conventional techniques. nih.govmdpi.comresearchgate.net

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature, disrupting the plant cell walls and enhancing the release of intracellular contents, like guaiol, into the solvent. hielscher.comnih.gov UAE can be combined with hydrodistillation to increase the yield of essential oils. nih.gov It is known for being an energy-efficient method that can improve extraction rates significantly. hielscher.commdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material. The microwaves cause rapid, localized heating within the plant cells, leading to a buildup of pressure that ruptures the cell walls and releases the target compounds into the solvent. mdpi.comcannabissciencetech.com This method dramatically reduces extraction time and energy consumption. mdpi.com MAE has been successfully applied to extract terpenes from various plant materials, including wood barks, demonstrating its suitability for sources of guaiol. milestonesci.comnih.gov

| Technology | Mechanism | Key Advantages for Guaiol Extraction |

|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes supercritical CO₂ as a tunable solvent to dissolve compounds from the plant matrix. | High selectivity for terpenes; produces solvent-free extracts; environmentally friendly. mdpi.comnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts plant cell walls, enhancing mass transfer of compounds into the solvent. | Increased yield, reduced extraction time, energy efficient, can be combined with other methods. hielscher.comnih.govmdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the intracellular water, causing cell rupture and release of compounds. | Extremely fast, significantly reduces energy and solvent use, high extraction efficiency for terpenes. mdpi.commilestonesci.com |

Chromatographic and Other Separation Techniques

Following initial extraction, the resulting essential oil or crude extract is a complex mixture of various compounds. To isolate guaiol to a high purity, chromatographic techniques are indispensable.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification and isolation of specific compounds from complex mixtures, including essential oils. springernature.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, making it suitable for isolating compounds on a preparative scale. nih.gov

The process involves injecting the crude extract onto a column packed with a stationary phase (e.g., C18 for reversed-phase chromatography). A liquid mobile phase is then pumped through the column. nih.gov Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. Compounds with a higher affinity for the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, resulting in their separation into distinct bands.

For the purification of guaiol, a reversed-phase HPLC method would typically be developed. This would involve using a nonpolar stationary phase and a polar mobile phase, such as a mixture of methanol, acetonitrile, and water. nih.govresearchgate.net By carefully optimizing the mobile phase composition and gradient, guaiol can be effectively separated from other sesquiterpenes and components in the essential oil. Fractions are collected as they elute from the column, and those containing pure guaiol are pooled. The solvent is then evaporated to yield the purified compound. Preparative HPLC is often used as a final polishing step to achieve very high purity levels (>99%). researchgate.net

Gas Chromatography (GC) for Component Separation

Gas Chromatography (GC) is a powerful analytical technique widely used for the separation and analysis of volatile compounds like Guaiol from complex mixtures such as essential oils. youtube.comnih.gov The principle of GC relies on the partitioning of components between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a gaseous mobile phase (carrier gas). nih.gov Compounds are separated based on their differential affinities for the stationary phase and their boiling points. youtube.com

In the context of Guaiol analysis, GC coupled with Mass Spectrometry (GC-MS) is frequently employed for both qualitative and quantitative assessment. The GC separates the individual components of the essential oil, and the MS provides identification based on their mass spectra. For instance, in the analysis of cannabis flower terpenes, a liquid injection by syringe paired with GC-MS has proven to be a straightforward and robust method. restek.com

Preparative Gas Chromatography (pGC) extends the principles of analytical GC to isolate larger quantities of pure compounds. researchgate.net This technique is particularly suitable for obtaining high-purity Guaiol from essential oil fractions. By repeatedly injecting the sample into the pGC instrument, specific fractions containing the target compound can be collected. For example, a simple home-built pGC system has been effectively used to isolate menthol and menthone from peppermint oil, demonstrating the potential for isolating specific terpenes like Guaiol with high recovery rates. nih.gov

Table 1: GC-MS Parameters for Terpene Analysis Including Guaiol

| Parameter | Value/Description | Source |

| Column | ZB-5 (5% of phenyl-dimethylpolysiloxane), fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness) | scielo.br |

| Carrier Gas | Helium | scielo.br |

| Injection Volume | 1 µL | scielo.br |

| Split Ratio | 1:20 | scielo.br |

| Oven Temperature Program | Initial 50°C, ramp to 250°C at 3°C/min | scielo.br |

| Injector Temperature | 240°C | scielo.br |

| Detector Temperature | 200°C | scielo.br |

| Guaiol Retention Time | 13.720 min | restek.com |

Recrystallization for High-Purity Guaiol

Recrystallization is a fundamental and highly effective technique for purifying solid compounds like Guaiol. researchgate.net The method is based on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. umass.edu

A simple and efficient method for the purification of large quantities of (-)-Guaiol involves recrystallization from a mixture of 2-propanol and water. This process has been shown to yield Guaiol with a purity of 99% as determined by GC-MS analysis. researchgate.net Alternatively, methanol can be used as the recrystallization solvent. researchgate.net The success of recrystallization is highly dependent on the choice of solvent, where the ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mnstate.edu

Table 2: Purity and Melting Point of Guaiol After Recrystallization

| Recrystallization Solvent | Purity (by GC-MS) | Melting Point (°C) | Source |

| 2-Propanol and Water | 99% | 95-96 | researchgate.net |

| Methanol | Not specified | 95-96 | researchgate.net |

The yield of the recrystallization process is influenced by factors such as the amount of solvent used; an excess of solvent can lead to a poor yield. umass.edu Losses can also occur if the rinsing solvent is not sufficiently cold. umass.edu

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that utilizes a liquid stationary phase held in place by a centrifugal force. plantaanalytica.comwikipedia.org This method eliminates the need for a solid support, which can cause irreversible adsorption and degradation of labile compounds. plantaanalytica.com CPC separates compounds based on their differential partitioning between two immiscible liquid phases. plantaanalytica.com

While no specific studies detailing the purification of Guaiol by CPC have been identified, the technique has been successfully applied to the isolation of other sesquiterpenoids, such as sesquiterpene lactones from Anvillea radiata. nih.gov In this application, a two-phase solvent system composed of heptane/ethyl acetate/methanol/water was employed. nih.gov Given its success with structurally similar compounds, CPC represents a promising and scalable method for the purification of Guaiol from crude extracts. The high loading capacity and the ability to achieve high purity levels make it an attractive alternative to traditional chromatographic methods. plantaanalytica.com

The selection of an appropriate biphasic solvent system is crucial for a successful CPC separation. The choice is guided by the partition coefficient (K) of the target compound. A well-chosen solvent system will provide a K value that allows for efficient separation from impurities.

Macroporous Resin Adsorption

Macroporous resin adsorption is a technique used for the separation and enrichment of compounds from liquid extracts. mdpi.com These resins are synthetic polymers with a porous structure and a large surface area, allowing for the adsorption of molecules based on properties like polarity and molecular size. mdpi.com The process involves passing the extract through a column packed with the resin, where the target compounds are adsorbed. Subsequently, the adsorbed compounds are eluted using a suitable solvent. nih.gov

Although specific applications of macroporous resins for Guaiol purification are not extensively documented, this method has been effectively used for the extraction and purification of other terpenoids. mdpi.com For instance, macroporous resins have been employed to enrich triterpenoids from Inonotus hispidus, demonstrating a significant increase in the purity of the target compounds. mdpi.com The selection of the appropriate resin and eluting solvent is critical for the efficiency of the process. The adsorption process is often influenced by factors such as pH and temperature. nih.gov Given the hydrophobic nature of sesquiterpenoids like Guaiol, nonpolar or weakly polar macroporous resins could potentially be effective for its isolation.

Chemical Reaction-Based Purification

Chemical reaction-based purification methods involve the selective reaction of the target compound to form a derivative that can be easily separated from the mixture. The original compound is then regenerated in a subsequent step.

One potential avenue for the chemical purification of Guaiol involves its reaction with electrophilic bromine reagents, which results in a distinct deep purple color. While this reaction is primarily used for colorimetric identification, it could theoretically be adapted for purification. By converting Guaiol into a colored derivative, it might be possible to separate it from other colorless compounds in a mixture using techniques like column chromatography, followed by a reaction to revert the derivative back to Guaiol.

Another chemical transformation that could be utilized is the dehydrogenation of Guaiol to form Guaiazulene. This reaction can be achieved by heating Guaiol with sulfur. researchgate.net The resulting Guaiazulene has different physicochemical properties from Guaiol, which would allow for its separation from the original mixture. While this method results in a different compound, it demonstrates how a chemical reaction can be used to selectively remove or transform Guaiol within a complex mixture. A review on the purification of essential oils mentions chemical reactions as a method to obtain single volatile components, such as the formation of a Diels-Alder adduct with a sesquiterpene hydrocarbon to facilitate its purification. mdpi.com

Sophisticated Analytical Characterization of Guaiol

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of purity and the quantification of individual compounds within a mixture. The application of HPLC to the analysis of Guaiol, however, is not extensively documented in publicly available scientific literature, which predominantly focuses on Gas Chromatography (GC) for the analysis of volatile compounds like sesquiterpenoids.

In a hypothetical HPLC analysis of a Guaiol-containing sample, the primary objective would be to separate Guaiol from other matrix components to accurately determine its concentration and purity. A reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation would be based on the differential partitioning of the sample components between the stationary and mobile phases.

A critical aspect of method development would be the optimization of the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, to achieve adequate resolution of Guaiol from closely eluting compounds. The detection of Guaiol, which lacks a strong chromophore, would likely be accomplished using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or by derivatization to introduce a UV-active functional group.

For quantification, a calibration curve would be constructed by analyzing a series of standard solutions of known Guaiol concentrations. The peak area of Guaiol in a sample chromatogram would then be compared against this calibration curve to determine its concentration. The purity of a Guaiol sample would be assessed by calculating the percentage of the total peak area that corresponds to the Guaiol peak.

The table below illustrates a hypothetical set of optimized HPLC conditions for the analysis of Guaiol.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) |

| Run Time | 20 minutes |

Advanced Characterization for Specific Properties

Gas Chromatography-Olfactometry (GC-O) for Odor-Active Constituents

The fundamental principle of GC-O involves splitting the effluent from the gas chromatography column into two paths. One path leads to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist or "assessor" can smell the eluting compounds in real-time. nih.gov As each compound exits the column, the assessor records the time, duration, and a descriptor of the perceived odor. By correlating these sensory data with the instrumental data, the specific compounds responsible for particular scents can be identified.

The aroma profile of Guaiol is generally described as having woody, piney, and rosy notes. eybna.comclaybourneco.comvigon.comstrainprint.caleafly.com A GC-O analysis of a pure Guaiol standard would serve to confirm these primary odor characteristics. Furthermore, the technique can reveal more subtle nuances of its scent that might not be apparent when smelling the bulk material.

As Guaiol is a chiral molecule, it exists as two enantiomers, which are non-superimposable mirror images of each other. It is well-established in flavor and fragrance chemistry that enantiomers can possess distinct odors. perfumerflavorist.comnih.govperfumerflavorist.com Chiral gas chromatography, a specialized form of GC, can be used to separate these enantiomers. gcms.czchromatographyonline.comresearchgate.netchromatographyonline.comuctm.edu When coupled with olfactometry, this technique would allow for the individual characterization of the odor of each Guaiol enantiomer, providing a deeper understanding of its sensory properties.

The following interactive data table presents a hypothetical representation of the type of data that would be generated from a GC-O analysis of an essential oil sample containing Guaiol and other terpenes. The retention times are illustrative, and the odor descriptors are based on the known scent profiles of these compounds.

| Retention Time (min) | Odor Descriptor | Compound Identification (by MS) |

| 10.2 | Piney, fresh | α-Pinene |

| 11.5 | Citrus, sweet | Limonene |

| 14.8 | Floral, woody, rosy | Guaiol |

| 16.3 | Spicy, woody | β-Caryophyllene |

This detailed olfactory data is invaluable in the fragrance industry for quality control, formulation of new scents, and for understanding the synergistic and antagonistic effects of different aroma compounds in a blend.

Structure Activity Relationship Sar and Computational Modeling of Guaiol

Correlating Structural Features with Biological Activities

SAR studies are fundamental to medicinal chemistry, providing insights into the pharmacophore of a compound—the essential features responsible for its biological activity. For Guaiol, this involves examining the roles of its core guaiane skeleton, the hydroxyl group, and sites of unsaturation.

Influence of Unsaturation and Hydroxyl Groups on Antimicrobial Activity

The antimicrobial properties of Guaiol and other terpenoids are significantly influenced by their chemical functionalities, particularly the presence of hydroxyl groups and unsaturation.

The alcoholic hydroxyl (-OH) group within the Guaiol structure is considered a key contributor to its antimicrobial and insecticidal properties. Studies on various terpenes and terpenoids consistently show that oxygenated compounds, such as alcohols and phenols, exhibit greater antimicrobial efficacy than their hydrocarbon counterparts. This enhanced activity is often attributed to the hydroxyl group's ability to form hydrogen bonds with the active sites of microbial enzymes, potentially leading to their inactivation and disruption of the cell membrane. The general trend for terpenoid toxicity and antimicrobial action follows the order: alcohols > aldehydes/ketones > esters > hydrocarbons mdpi.com. This principle underscores the importance of the alcoholic nature of Guaiol in its reported antibacterial effects nih.gov.

While the bicyclic guaiane skeleton and its unsaturation provide a foundational lipophilic character necessary for traversing microbial cell membranes, the hydroxyl group is the primary functional moiety for imparting significant antimicrobial action.

Comparison with Related Sesquiterpenoid Alcohols

Evaluating Guaiol in the context of other sesquiterpenoid alcohols helps to elucidate the unique contributions of its guaiane framework. Guaiane-type sesquiterpenoids, as a class, are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects nih.govnih.gov.

For instance, a study on guaiane sesquiterpenoids isolated from Lactarius species identified a sesquiterpene alcohol, Deterrol, which exhibited weak antibacterial and moderate cytotoxic activity windows.netnih.gov. Another relevant comparison can be made with α-Bisabolol, an unsaturated monocyclic sesquiterpene alcohol. α-Bisabolol demonstrates a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anti-apoptotic effects . While both Guaiol and α-Bisabolol are sesquiterpene alcohols, their different carbon skeletons (bicyclic guaiane vs. monocyclic bisabolane) lead to distinct spatial arrangements of their functional groups, influencing their interaction with biological targets and, consequently, their specific activity profiles. The anti-inflammatory activity of β-bisabolol, an isomer of α-bisabolol, has also been noted, with its efficacy potentially linked to a high binding affinity to the active sites of pro-inflammatory proteins researchgate.net.

These comparisons suggest that while the hydroxyl group is a common determinant for activity among sesquiterpenoid alcohols, the underlying carbocyclic framework fine-tunes the compound's potency and spectrum of biological effects.

SAR Studies of Synthetic Derivatives for Cytotoxicity

To further probe the SAR of the guaiane skeleton and related structures, researchers synthesize derivatives and evaluate their cytotoxic effects. Although extensive SAR studies on synthetic derivatives of Guaiol itself are limited in the available literature, research on related guaianolides (sesquiterpene lactones with a guaiane skeleton) provides valuable insights.

Studies on natural and synthetic guaianolides have shown them to be active against tumor cell replication researchgate.net. For example, modifications to a parent guaianolide, Repin, such as the creation of halohydrin analogues or esterification with the paclitaxel side chain, resulted in compounds with significant antitumor potency researchgate.net. This indicates that the core skeleton is amenable to chemical modification to enhance cytotoxicity.

General principles from SAR studies on other cytotoxic natural products also highlight the importance of the hydroxyl group. For instance, in studies of the sesquiterpenoids elatol and isoobtusol, chemical modifications to the hydroxyl group, such as creating carbamate derivatives, often led to a reduction in cytotoxicity mdpi.com. Conversely, creating a hemisuccinate ester of isoobtusol increased its cytotoxic activity against certain cell lines, demonstrating that strategic modification of the hydroxyl group can modulate potency mdpi.com. Similarly, SAR studies on Brefeldin A derivatives revealed that the hydroxy group played a crucial role in cytotoxic activity, with monoester derivatives generally showing stronger activity than diester derivatives wikipedia.org. These findings collectively suggest that for Guaiol, its hydroxyl group is a prime target for synthetic modification to potentially develop derivatives with enhanced cytotoxic profiles.

In Silico Approaches for Activity Prediction

Computational methods provide a powerful and efficient means to predict the biological activity of compounds and to understand their mechanisms of action at a molecular level. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly applied to natural products like Guaiol.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govfiveable.me. By quantifying structural features as numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

While specific, published QSAR models for Guaiol are not extensively detailed, the principles have been applied to the broader class of terpenoids. A QSAR study on terpenoid toxicity against Vibrio fischeri revealed that activity was primarily attributed to geometric descriptors (like asphericity) and electronic descriptors (like the maximum partial charge on a carbon atom) mdpi.com. For sesquiterpene lactones, it has been noted that a higher number of double bonds can increase cytotoxicity, a feature that can be quantified in QSAR models researchgate.net. The development of a robust QSAR model for Guaiol and its analogues would involve calculating a range of molecular descriptors (e.g., constitutional, topological, geometric, electronic) and using statistical methods to correlate them with a specific biological activity, such as antimicrobial or cytotoxic potency mdpi.com. Such a model could guide the rational design of new Guaiol derivatives with improved therapeutic potential.

Molecular Docking Simulations for Target Binding

Molecular docking is an in silico method used to predict the preferred orientation of a ligand when bound to a target protein. This technique provides valuable information on the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular docking simulations have been employed to investigate the anticancer mechanism of (-)-Guaiol, particularly in the context of lung adenocarcinoma. In one study, Guaiol was docked against several key protein targets identified through network pharmacology. The simulations revealed that (-)-Guaiol displayed favorable binding affinities with ideal conjunction to several targets. The binding energies indicated strong interactions with Cyclin-dependent kinase 2 (CDK2), Fibronectin 1 (FN1), and Heat shock proteins HSP90AA1 and HSP90AB1.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| CDK2 | 1B39 | ~ -6.5 |

| FN1 | 2HAZ | ~ -7.0 |

| HSP90AA1 | 5NJX | ~ -7.2 |

| HSP90AB1 | 1UYM | ~ -7.0 |

Data adapted from a molecular docking study on (-)-Guaiol and lung adenocarcinoma targets. The binding affinity values are approximate representations from graphical data.

These in silico results suggest that Guaiol's anticancer effects may be mediated by its ability to bind to and potentially inhibit key proteins involved in cell cycle regulation and signaling pathways, such as the PI3K/Akt pathway. The strong interaction between the hydroxyl group of Guaiol and amino acid residues like tyrosine and aspartic acid within a target's binding site has also been noted as a critical factor in its biological activity nih.gov.

Advanced Research Methodologies and Systems Biology Approaches in Guaiol Studies

Network Pharmacology for Pathway Elucidation

Network pharmacology is a computational approach that investigates the complex interactions between drug compounds, their molecular targets, and the broader biological networks within an organism. This methodology has been pivotal in deciphering the multifaceted mechanisms of action for natural compounds like Guaiol.

By integrating data from multiple sources, network pharmacology can predict the potential protein targets of a compound and identify the key signaling pathways it modulates. In the study of Guaiol's effect on lung adenocarcinoma (LUAD), this approach was used to select 480 potential drug-target genes. nih.govsemanticscholar.org Subsequent functional enrichment analyses of these targets consistently pointed toward the PI3K/Akt signaling pathway as the most significant pathway involved in Guaiol's mechanism. nih.govsemanticscholar.orgnih.gov The PI3K/Akt pathway is a critical intracellular signaling cascade known to regulate cell survival and inhibit apoptosis, making it a frequent target in cancer therapy. nih.govsemanticscholar.org Research has confirmed that Guaiol exerts its effects in LUAD treatment by inhibiting this specific pathway. nih.govnih.gov

| Methodology | Key Finding | Significance | Source |

|---|---|---|---|

| Network Pharmacology Prediction | Identification of 480 potential drug-target genes for Guaiol in Lung Adenocarcinoma (LUAD). | Provides a broad initial map of the compound's potential interactions. | nih.govsemanticscholar.org |

| Functional Enrichment Analysis | The PI3K/Akt signaling pathway was identified as the most significant pathway modulated by Guaiol. | Narrows down the focus to a key cancer-related pathway for further validation. | nih.govnih.gov |

| Experimental Validation | Confirmed that Guaiol's antitumor effects in LUAD are mediated through the inhibition of the PI3K/Akt pathway. | Validates the computational predictions and establishes a clear mechanism of action. | nih.govnih.gov |

To refine the predictions from network pharmacology, a suite of bioinformatics tools is employed to analyze complex genomic and proteomic data.

Differential Gene Expression (DGE): DGE analysis is used to identify genes that are expressed at different levels between two or more groups, such as diseased versus healthy tissues. nih.gov In the investigation of Guaiol against LUAD, analysis of patient data from The Cancer Genome Atlas (TCGA) identified 959 differentially-expressed genes. nih.govsemanticscholar.orgnih.gov

Weighted Gene Co-expression Network Analysis (WGCNA): WGCNA is a systems biology method for describing the correlation patterns among genes across different samples. It can be used to find clusters, or modules, of highly correlated genes. frontiersin.orgnih.gov This technique was applied in the LUAD study to identify 6075 highly-correlated genes associated with the disease. nih.govsemanticscholar.orgnih.gov

Protein-Protein Interaction (PPI) Networks: PPI networks map the complex relationships and interactions between proteins. By analyzing the intersection of DGE, WGCNA, and drug-target genes, a PPI network can be constructed to identify the most critical "hub" genes. nih.gov Through this multi-faceted analysis, 23 hub genes were identified as central to Guaiol's mechanism in LUAD. nih.govsemanticscholar.org